![molecular formula C19H13BrClF3N2O4S B2368082 [5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 318239-68-8](/img/structure/B2368082.png)
[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate
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Overview
Description
“[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C19H13BrClF3N2O4S . It is a complex organic molecule that contains several functional groups, including a bromophenyl sulfonyl group, a trifluoromethyl group, a pyrazolyl group, and a chlorobenzenecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. The presence of a bromophenyl sulfonyl group, a trifluoromethyl group, a pyrazolyl group, and a chlorobenzenecarboxylate group contributes to the overall structure of the molecule .Scientific Research Applications
Synthesis Techniques
The compound 5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate and its derivatives are synthesized through various multi-step reactions. The procedures involve reactions with ethyl trifluoroacetate, ethyl α-bromoacetate, and anhydrous sodium acetate, among others, to form complex structures (Zhang Peng-yun, 2013), (Ş. Küçükgüzel et al., 2013), (Baolei Wang et al., 2015).
Characterization and Analysis
The structures of synthesized products are characterized by various techniques, including FT-IR, 1HNMR, melting point, and HRMS. These methods ensure the accuracy of the synthesized compounds and help in understanding their physical and chemical properties (Zhang Peng-yun, 2013), (Baolei Wang et al., 2015), (P. Govindasamy, S. Gunasekaran, 2015).
Biological Activities and Applications
Biological Activities
Some derivatives exhibit favorable biological activities, including herbicidal, insecticidal, anti-inflammatory, analgesic, and antioxidant properties. These activities suggest potential applications in agriculture and medicine (Baolei Wang et al., 2015), (Ş. Küçükgüzel et al., 2013), (H. Lim et al., 2019).
Thermodynamic Properties and Molecular Analysis
Quantum mechanical calculations, spectroscopic (FT-IR, FT-Raman, and UV) investigations, molecular orbital, NLO, NBO, NLMO, and MESP analyses are performed to understand the thermodynamic properties and molecular behavior of these compounds. These studies are crucial in predicting the reactivities of these compounds towards electrophilic and nucleophilic attacks (P. Govindasamy, S. Gunasekaran, 2015).
Mechanism of Action
Future Directions
The future directions for research on this compound and similar pyrazole derivatives could include further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of activities exhibited by pyrazole derivatives, there is potential for the development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
[5-(4-bromophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClF3N2O4S/c1-26-17(31(28,29)14-8-4-12(20)5-9-14)15(16(25-26)19(22,23)24)10-30-18(27)11-2-6-13(21)7-3-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYOAAGTMZREFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClF3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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